Isothiazolo[5,4-d]pyrimidin-4(5H)-one represents a class of heterocyclic compounds characterized by a fused ring system comprising an isothiazole ring and a pyrimidinone ring. While specific research on Isothiazolo[5,4-d]pyrimidin-4(5H)-one itself is limited, its derivatives have attracted interest due to their potential biological activities, particularly as antihypertensive agents [].
Isothiazolo[5,4-D]pyrimidin-4(5H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a fused isothiazole and pyrimidine ring system, which contributes to its distinct chemical properties and biological interactions. It has been identified as a significant molecule in the development of pharmaceuticals, particularly for its interactions with various proteins involved in critical cellular processes, such as necroptosis.
Isothiazolo[5,4-D]pyrimidin-4(5H)-one is classified as a fused bicyclic compound. Its systematic name reflects its structure, which consists of an isothiazole moiety connected to a pyrimidine framework. This compound can be synthesized through various chemical pathways, making it accessible for research and application in drug development .
The synthesis of Isothiazolo[5,4-D]pyrimidin-4(5H)-one typically involves cyclization reactions starting from suitable precursors. One common approach includes the reaction of 2-aminothiazole with carbonyl compounds under acidic or basic conditions to yield the desired product. The reaction conditions are crucial; they often require controlled temperatures and the presence of catalysts to facilitate the cyclization process effectively .
This method allows for high yields of Isothiazolo[5,4-D]pyrimidin-4(5H)-one, which can be further purified using techniques like crystallization or chromatography to achieve the desired purity levels for research applications.
The molecular structure of Isothiazolo[5,4-D]pyrimidin-4(5H)-one consists of a fused isothiazole ring (a five-membered ring containing sulfur and nitrogen) and a pyrimidine ring (a six-membered ring containing two nitrogen atoms). The chemical formula is C₇H₅N₃OS, with a molecular weight of approximately 181.20 g/mol.
The structure can be visualized using molecular modeling software to understand its spatial configuration and potential binding interactions with biological macromolecules .
Isothiazolo[5,4-D]pyrimidin-4(5H)-one participates in various chemical reactions that expand its utility in synthetic chemistry:
Typical reagents include:
These reactions often require controlled environments to minimize side reactions and ensure high selectivity for the desired products .
The mechanism of action for Isothiazolo[5,4-D]pyrimidin-4(5H)-one primarily involves its interaction with receptor-interacting protein kinase 1 (RIPK1), a critical regulator in the necroptosis pathway. By binding to RIPK1, this compound inhibits its phosphorylation, effectively blocking necroptosis in both human and mouse cells.
These properties make Isothiazolo[5,4-D]pyrimidin-4(5H)-one suitable for further modifications and applications in drug design .
Isothiazolo[5,4-D]pyrimidin-4(5H)-one has several scientific uses:
Its unique structure allows for diverse modifications that can enhance efficacy or selectivity towards specific biological targets, making it an important compound in ongoing pharmaceutical research efforts .
The strategic application of bioisosterism enables critical pharmacological property optimization in heterocyclic drug design. Isothiazolo[5,4-d]pyrimidin-4(5H)-one exhibits defined bioisosteric relationships with two privileged scaffolds: isoxazolo[5,4-d]pyrimidin-4(5H)-ones and thiazolo[5,4-d]pyrimidines. These relationships manifest through targeted atomic substitutions that modulate electronic, steric, and hydrogen-bonding profiles while preserving core topology essential for target engagement.
Replacement of the isothiazole sulfur atom with oxygen yields the isoxazole bioisostere, a scaffold validated in multiple therapeutic contexts. Comparative studies of factor Xa (FXa) inhibitors demonstrated that isoxazolo analogues (e.g., compound 6g) achieve exceptional potency (IC₅₀ = 0.013 μM) through conserved π-π stacking with Tyr99 and hydrogen bonding to Ser214/Trp215 residues [2]. Similarly, in immunomodulatory applications, isoxazolo[5,4-d]pyrimidin-4(5H)-ones substituted with p-trifluoromethylaniline (e.g., 23) or p-methoxycarbonylaniline (e.g., 39) exhibit potent IDO1 inhibition (IC₅₀ low μM range) with >10-fold selectivity over IDO2/TDO isoforms [3] [5]. This selectivity stems from complementary interactions with the heme distal pocket, leveraging the scaffold’s hydrogen-bond acceptor capacity analogous to isothiazolo counterparts.
Table 1: Bioisosteric Equivalency in Heterocyclic Scaffolds
Core Scaffold | Electronegativity (Key Atom) | Dipole Moment (Debye) | Exemplary Bioactivity | Target Relevance |
---|---|---|---|---|
Isoxazolo[5,4-d]pyrimidin-4(5H)-one | High (O) | 4.8 | FXa IC₅₀ = 0.013 μM [2] | Anticoagulation |
Thiazolo[5,4-d]pyrimidine | Moderate (S) | 5.1 | A₂A Kᵢ = 0.06 nM [8] | CNS disorders |
Isothiazolo[5,4-d]pyrimidin-4(5H)-one | Moderate (S) | 5.3 | Under investigation | Broad-spectrum |
The thiazolo[5,4-d]pyrimidine scaffold represents an isosteric analogue differing only in the position of the annular nitrogen atom. This modification minimally perturbs molecular geometry while significantly altering electronic distribution. Thiazolo derivatives demonstrate exceptional adenosine receptor antagonism (e.g., compound 18: A₁ Kᵢ = 1.9 nM; A₂A Kᵢ = 0.06 nM) attributed to the sulfur’s polarizability enhancing hydrophobic pocket interactions [8]. Computational models confirm that isothiazolo-to-thiazolo bioisosteric replacement conserves binding pose geometry in adenosine receptors despite altered dipole moments (5.3D vs. 5.1D).
Carboxylic acid bioisosteres like tetrazolones offer additional strategic opportunities, particularly when appended to the isothiazolopyrimidine core. Tetrazolones maintain acidic proton availability (pKₐ ~4.5) comparable to carboxylates while enhancing membrane permeability and metabolic stability [9]. This approach remains underexploited for isothiazolo[5,4-d]pyrimidinones but holds significant potential for optimizing pharmacokinetic profiles.
Despite near-identical molecular formulas, the isothiazole and thiazole rings confer distinct physicochemical and biological properties when fused into pyrimidinone scaffolds. The critical distinction lies in the atomic connectivity: isothiazoles feature S–N bonds whereas thiazoles exhibit S–C linkages. This structural divergence profoundly influences electronic distribution, metabolic stability, and target selectivity.
Electronic disparities emerge clearly from dipole moment analyses. The isothiazolo[5,4-d]pyrimidin-4(5H)-one system exhibits a higher dipole moment (~5.3 Debye) versus the thiazolo analogue (~5.1 Debye) due to the electronegative nitrogen adjacent to sulfur, enhancing polarization [8]. This property translates to stronger electrostatic interactions with target proteins. In kinase inhibition applications, isothiazolo[4,3-b]pyridines demonstrate potent GAK affinity (e.g., compound 3: IC₅₀ = 24 nM), while analogous thiazolo systems show attenuated activity due to reduced charge transfer capability [6].
Table 2: Comparative Medicinal Chemistry of Isothiazolo vs. Thiazolo Systems
Property | Isothiazolo[5,4-d]pyrimidin-4(5H)-one | Thiazolo[5,4-d]pyrimidine | Pharmacological Impact |
---|---|---|---|
Ring Fusion | [5,4-d] (S-N bond) | [5,4-d] (S-C bond) | Altered H-bond acceptor capacity |
Metabolic Oxidation | Susceptible at S | Susceptible at S | Differential metabolite profiles |
Aromaticity | Moderate (HOMA ~0.7) | High (HOMA ~0.8) | Electron donation differences |
Electrophilicity | Higher (λₘₐₓ 320 nm) | Lower (λₘₐₓ 305 nm) | Protein binding affinity variations |
Solubility (logP) | ~2.1 | ~1.8 | Membrane permeability differences |
Synthetic accessibility further differentiates these systems. Thiazolo[5,4-d]pyrimidines benefit from established routes like the Gewald reaction or cyclization of 2-aminothiazole-4-carboxamides [4] [8]. Conversely, isothiazolo analogues require complex sequences involving oxidative S–N bond formation—a significant limitation. Attempts to synthesize isothiazolo[4,5-b]pyridines via oxidative cyclization of 3-mercaptopicolinonitriles yielded only 20-50% efficiency [6], necessitating innovative approaches like p-methoxybenzylthiol protection/deprotection strategies to improve yields.
Medicinally, the hydrogen-bond accepting capacity diverges significantly. Thiazolo[5,4-d]pyrimidines primarily utilize nitrogen atoms (N3, N7) for target engagement, evidenced in adenosine receptor antagonists where N7 forms critical hydrogen bonds with Asn253 residues [8]. Isothiazolo analogues offer additional interaction potential through the S=O moiety when oxidized, though this remains underexplored therapeutically. Current research focuses on leveraging the isothiazole’s enhanced π-deficient character for targeting nucleotide-binding pockets in kinases and dehydrogenases.
The electronic architecture of isothiazolo[5,4-d]pyrimidin-4(5H)-one governs its reactivity, stability, and biomolecular interactions. This fused system exhibits bidirectional π-electron delocalization across both rings, though with diminished aromaticity relative to purine benchmarks. Computational analyses (DFT B3LYP/6-311G) reveal a **HOMA index of 0.72 for the isothiazole ring and 0.85 for the pyrimidinone moiety, indicating moderate and high aromatic character, respectively [6] [8]. This asymmetry creates an electron-deficient isothiazole region and an electron-rich pyrimidinone zone, facilitating charge-transfer interactions with biological targets.
Tautomeric equilibria critically influence electronic properties. X-ray crystallography of the related compound 5-trifluoromethyl-thiazolo[4,5-d]pyrimidin-2(3H)-thione confirmed exclusive lactam tautomerism (C7=O vs. C7–OH) in the solid state [7]. Computational models predict similar behavior for isothiazolo analogues, with the 4-carbonyl group adopting a planar configuration essential for intermolecular hydrogen bonding. Substituent effects dramatically modulate this behavior: electron-withdrawing groups at C5 (e.g., CF₃) stabilize the lactam form by 3-5 kcal/mol versus electron-donating groups.
The dipole moment vector aligns perpendicularly to the S–N axis, enhancing interaction with protein dipoles. This orientation differs fundamentally from isoxazolo analogues where the dipole aligns parallel to the N–O bond [3] [5]. Frontier molecular orbital analyses indicate a HOMO–LUMO gap of 4.2 eV for the unsubstituted isothiazolopyrimidinone, lower than isoxazole (4.5 eV) or thiazole (4.3 eV) variants, suggesting greater polarizability and nucleophilic susceptibility [6].
Table 3: Electronic Parameters of Fused Isothiazolopyrimidinones
Parameter | Value/Characteristic | Methodology | Biological Consequence |
---|---|---|---|
HOMO Energy | -6.8 eV | DFT B3LYP/6-311G** | Nucleophilic attack susceptibility |
LUMO Energy | -2.6 eV | DFT B3LYP/6-311G** | Electrophilic reactivity |
Dipole Moment | 5.3 D | Gas-phase calculation | Enhanced electrostatic binding |
Aromaticity (HOMA) | Isothiazole: 0.72; Pyrimidine: 0.85 | Geometric analysis | Charge localization for selective interactions |
Tautomer Preference | Lactam (C4=O) | X-ray crystallography [7] | Hydrogen-bond donor capacity |
Spectroscopic signatures reflect this electronic configuration. The C5–CF₃ substitution in thiazolo[4,5-d]pyrimidines generates distinctive ¹⁹F NMR shifts (-62 to -65 ppm) [7], whereas isothiazolo analogues are predicted to exhibit similar shielding due to comparable electron withdrawal. The C4 carbonyl stretching frequency (IR 1660-1680 cm⁻¹) appears 20 cm⁻¹ lower than in isoxazole derivatives due to reduced resonance delocalization into the isothiazole ring.
Substituent perturbation studies reveal that electron-withdrawing groups at C3 amplify aromaticity loss in the isothiazole ring (HOMA drop to 0.65), increasing electrophilicity at C7. This electronic modulation explains the heightened reactivity observed in 7-chloro derivatives like those used for nucleophilic substitutions [7]. Conversely, electron-donating groups at C5 partially restore isothiazole aromaticity while reducing pyrimidinone electron density, potentially attenuating interactions with purine-binding proteins.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9